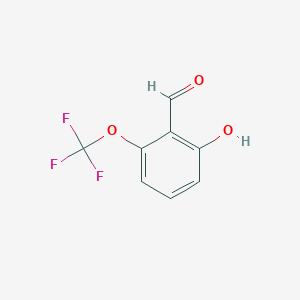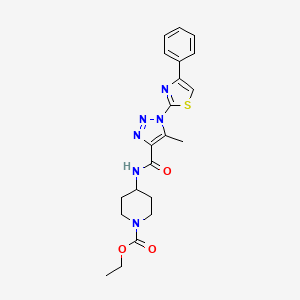![molecular formula C18H22N2O4S B2420057 4-Methoxy-N-{2-[(1-Phenylethyl)sulfamoyl]ethyl}benzamid CAS No. 899979-81-8](/img/structure/B2420057.png)
4-Methoxy-N-{2-[(1-Phenylethyl)sulfamoyl]ethyl}benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It may be used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the sulfonamide group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(1-phenylethyl)benzamide: This compound has a similar structure but lacks the sulfonamide group, which may result in different chemical and biological properties.
N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
The uniqueness of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(15-6-4-3-5-7-15)20-25(22,23)13-12-19-18(21)16-8-10-17(24-2)11-9-16/h3-11,14,20H,12-13H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCYIOPKWSCMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)



![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)


![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

